molecular formula C6H12Cl2N4O B2671380 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride CAS No. 1909314-23-3

3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride

Cat. No.: B2671380
CAS No.: 1909314-23-3
M. Wt: 227.09
InChI Key: FCGGEBNISZFOIS-UHFFFAOYSA-N
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Description

3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride is a chemical compound of interest in medicinal chemistry and biochemical research. Compounds featuring imidazole and propanamide structures are frequently investigated as potential pharmacological agents or as intermediates in the synthesis of more complex molecules . The imidazole ring is a key pharmacophore in many biologically active substances, and its incorporation into molecular structures is a common strategy in drug discovery . Research into similar compounds, such as the histamine H3 receptor antagonist carcinine (3-amino-N-[2-(1H-imidazol-4-yl)ethyl] propanamide dihydrochloride), highlights the potential for amino-propanamide derivatives to serve as important tools in neuroscience. Studies suggest such compounds may play a role in modulating neuroinflammation and offer protective effects for dopaminergic neurons in model systems, indicating their value in researching pathways relevant to neurodegenerative conditions . Furthermore, the structural motif of this compound makes it a candidate for use in synthetic organic chemistry, where it could be employed in reactions like Michael additions, which are fundamental for constructing carbon-heteroatom bonds and protecting amino groups during multi-step synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-N-(1H-imidazol-2-yl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c7-2-1-5(11)10-6-8-3-4-9-6;;/h3-4H,1-2,7H2,(H2,8,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGGEBNISZFOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)NC(=O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride typically involves the reaction of 3-amino-N-(1H-imidazol-2-yl)propanamide with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as purification processes such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride and its analogs:

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups Potential Applications
This compound 1909314-23-3 C₆H₁₂Cl₂N₄O 227.09 Imidazole-2-yl substitution; dihydrochloride Amide, imidazole, ammonium salt Pharmaceutical intermediates
Carcinine dihydrochloride (Decarboxy carnosine HCl) 57022-38-5 C₈H₁₄N₄O·2HCl 255.14 Imidazole-5-yl ethyl linker; dihydrochloride Amide, imidazole, ammonium salt Nutraceuticals, nonionic surfactants
Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride 1607247-41-5 C₇H₁₂Cl₂N₃O₂ 241.10 Imidazole-1-yl substitution; methyl ester Ester, imidazole, ammonium salt Biochemical research

Structural and Functional Analysis

Substitution Position on Imidazole :

  • The target compound’s imidazole-2-yl group contrasts with Carcinine’s imidazole-5-yl and the methyl ester derivative’s imidazole-1-yl . Substitution position affects electronic properties and binding affinity in biological systems.

Backbone and Functional Groups :

  • The amide group in the target compound and Carcinine differs from the ester in the methyl derivative, altering hydrolysis susceptibility and reactivity.
  • Carcinine’s ethyl linker between the imidazole and amide introduces conformational flexibility absent in the target compound.

Physicochemical Properties :

  • The dihydrochloride salt form in all listed compounds enhances water solubility. Molecular weights range from 227.09 to 255.14 g/mol , with Carcinine being the heaviest due to its extended ethyl-imidazole chain.

Carcinine’s synthesis likely involves similar carbodiimide chemistry.

Applications: Carcinine dihydrochloride is marketed as a nutraceutical (e.g., Alistin®) and nonionic surfactant, leveraging its histamine-like structure. The target compound’s applications remain speculative but may include enzyme inhibition or receptor modulation due to its rigid imidazole-amide structure.

Biological Activity

3-Amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride is a compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. The presence of the imidazole ring in its structure allows for various interactions with biological targets, influencing enzyme activity and cellular signaling pathways.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to form hydrogen bonds and coordinate with metal ions, enhancing its biological activity. This unique structure contributes to its role in enzyme inhibition and modulation of metabolic pathways.

The biological effects of this compound primarily stem from its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter biochemical pathways significantly. For instance, it may affect enzymes involved in metabolic processes, leading to therapeutic effects in conditions such as inflammation or cancer.
  • Receptor Modulation : It acts on histamine receptors, functioning as either an antagonist or agonist, thereby influencing cellular signaling pathways that are crucial for numerous physiological processes.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge reactive oxygen species (ROS), providing protective effects against oxidative stress, which is implicated in various diseases.

Biological Activity and Therapeutic Applications

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound exhibits notable antibacterial and antifungal activities. It has been tested against various strains, showing effectiveness with minimum inhibitory concentration (MIC) values ranging from low micromolar to micromolar levels against both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Anticancer Potential : There is ongoing research into its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through its enzymatic inhibition properties.

Case Studies

  • Antibacterial Activity : A study examined the antimicrobial efficacy of synthesized alkaloids similar to this compound. The results showed MIC values indicating moderate to good activity against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Another investigation reported that derivatives of this compound exhibited antifungal properties against Candida albicans, with MIC values suggesting significant inhibition at concentrations ranging from 16.69 to 78.23 µM .

Data Table

Biological ActivityTarget Organism/ProcessMIC Values (µM)
AntibacterialStaphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
AntifungalCandida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31
AnticancerVarious cancer cell linesIC50 values in low micromolar range

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via coupling reactions using histamine derivatives and protected amino acids. For example, BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) coupling reagents are effective for forming the amide bond between Boc-L-Ala and histamine dihydrochloride . Optimization involves adjusting solvents (e.g., DMF for solubility), temperature (60–70°C for 6–8 hours), and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of chloroalkanamide to substituted imidazole) to enhance yield and purity . Monitoring via TLC or HPLC is critical to track reaction progress.

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone (e.g., imidazole ring protons at δ 7.0–8.0 ppm, amide NH signals at δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C8_8H14_{14}N4_4O·2HCl: 260.12 g/mol) .
  • Elemental analysis : Validate stoichiometry of C, H, N, and Cl .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the biological activity of this compound, particularly its interaction with histamine receptors?

  • Answer :

  • In vitro receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-mepyramine for H1 receptors) to measure competitive binding affinity .
  • Functional assays : Monitor second-messenger systems (e.g., Ca2+^{2+} flux in HEK293 cells transfected with H1 receptors) to assess agonism/antagonism .
  • Structural analogs : Synthesize derivatives with modified imidazole substituents or alkyl chain lengths to establish structure-activity relationships (SAR) .

Q. How can researchers address discrepancies in reported solubility or stability data for this compound?

  • Answer :

  • Solubility profiling : Perform shake-flask experiments in buffers (pH 1–7.4) and solvents (DMSO, water, ethanol) with quantification via UV-Vis or HPLC .
  • Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Note that dihydrochloride salts generally exhibit better aqueous stability than free bases .
  • Controlled hydration : Characterize hygroscopicity using dynamic vapor sorption (DVS) to assess water uptake under varying humidity .

Q. What approaches are suitable for evaluating potential off-target effects in pharmacological studies?

  • Answer :

  • Broad-panel screening : Test against GPCR, kinase, or ion channel panels to identify unintended interactions .
  • Proteomic profiling : Use affinity chromatography coupled with mass spectrometry to identify binding partners in cell lysates .
  • Computational docking : Predict binding poses with non-target proteins using molecular dynamics simulations (e.g., AutoDock Vina) .

Data Analysis & Contradiction Resolution

Q. How should conflicting results in biological activity between in vitro and in vivo models be addressed?

  • Answer :

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution to identify absorption/metabolism issues .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Species-specific differences : Compare receptor orthologs (e.g., human vs. murine H1 receptors) via homology modeling .

Q. What methods can resolve inconsistencies in synthetic yields reported across studies?

  • Answer :

  • Critical parameter analysis : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify yield-limiting factors .
  • Impurity mapping : Characterize byproducts via 1^1H NMR or IR to pinpoint side reactions (e.g., hydrolysis of the imidazole ring under acidic conditions) .

Methodological Best Practices

Q. What quality control measures are essential for ensuring batch-to-batch consistency?

  • Answer :

  • Purity thresholds : Require ≥95% purity via HPLC with dual detection (UV and charged aerosol) .
  • Salt form verification : Confirm dihydrochloride stoichiometry via chloride titration (e.g., potentiometric argentometry) .
  • Crystallinity assessment : Use XRPD to ensure polymorphic consistency .

Q. How can researchers validate the compound’s stability in long-term storage?

  • Answer :

  • ICH guidelines : Store samples at -20°C under nitrogen, and assess stability at 0, 3, 6, and 12 months via HPLC .
  • Light sensitivity testing : Expose to UV/visible light (ICH Q1B) and monitor photodegradation .

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